molecular formula C16H14N4O4 B11541405 N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B11541405
M. Wt: 326.31 g/mol
InChI Key: WGCOTSDTCNXZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a nitrophenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves the condensation of 3-nitrobenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then acetylated using acetic anhydride to introduce the acetamide group. The reaction conditions often require the use of a catalyst, such as p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroquinazolinone derivatives.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential for electron transfer reactions, while the quinazolinone core provides a versatile scaffold for interactions with biological targets. The acetamide moiety further contributes to its binding properties and overall stability.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[2-(3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C16H14N4O4/c1-10(21)18-19-15(11-5-4-6-12(9-11)20(23)24)17-14-8-3-2-7-13(14)16(19)22/h2-9,15,17H,1H3,(H,18,21)

InChI Key

WGCOTSDTCNXZOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.